Docebenone
Overview
Description
Docebenone is a member of the benzoquinone class of compounds. It is specifically a p-benzoquinone in which the hydrogen atoms are substituted by three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group . This compound is known for its role as an inhibitor of arachidonate 5-lipoxygenase, an enzyme involved in the metabolism of arachidonic acid .
Scientific Research Applications
Docebenone has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of redox reactions and enzyme inhibition.
Mechanism of Action
Target of Action
Docebenone, also known as AA-861, is a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
This compound interacts with 5-LO by binding to the enzyme and inhibiting its activity . This interaction prevents the conversion of arachidonic acid to leukotrienes, thereby reducing the inflammatory response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the leukotriene synthesis pathway . By inhibiting 5-LO, this compound disrupts the production of leukotrienes, which are key mediators in inflammatory and allergic reactions .
Pharmacokinetics
It is known to be orally active , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The inhibition of 5-LO by this compound leads to a decrease in the production of leukotrienes . This results in a reduction of the inflammatory response, as leukotrienes are potent mediators of inflammation . For example, treatment of trichomonads with this compound significantly inhibits the ability of trichomonads to secrete leukotriene B4 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Docebenone interacts with the enzyme 5-lipoxygenase (5-LO), inhibiting its function . This interaction plays a significant role in biochemical reactions, particularly those involving the immune system, infectious diseases, and otorhinolaryngologic diseases . The inhibition of 5-LO by this compound can significantly affect the secretion of leukotriene B4 (LTB4), a potent inflammatory mediator .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the ability of trichomonads to secrete LTB4 . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with 5-LO. By inhibiting this enzyme, this compound can alter the production of inflammatory mediators like LTB4 . This can lead to changes in gene expression and potentially influence other biomolecular interactions.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to have anti-inflammatory effects in several animal models following local dosing
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway through its inhibition of the 5-LO enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docebenone involves the substitution of hydrogen atoms in p-benzoquinone with three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group . The specific reaction conditions and reagents used in this process are not widely documented in public sources.
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in available literature.
Chemical Reactions Analysis
Types of Reactions: Docebenone undergoes several types of chemical reactions, including:
Oxidation: As a benzoquinone derivative, this compound can participate in redox reactions.
Reduction: It can be reduced to its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions at the benzoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the hydrogen atoms on the benzoquinone ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound would yield its hydroquinone derivative .
Comparison with Similar Compounds
Baicalein: Another lipoxygenase inhibitor that also exhibits anti-inflammatory properties.
Zileuton: A specific inhibitor of 5-lipoxygenase used in the treatment of asthma.
Nordihydroguaiaretic acid: A non-specific lipoxygenase inhibitor with antioxidant properties.
Uniqueness of Docebenone: this compound is unique due to its specific structure, which includes a 12-hydroxydodeca-5,10-diyn-1-yl group. This structural feature contributes to its potent inhibitory effects on arachidonate 5-lipoxygenase and its role as a ferroptosis inhibitor .
Properties
IUPAC Name |
2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEABJKSGGRCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045125 | |
Record name | Docebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80809-81-0 | |
Record name | Docebenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80809-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docebenone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AA-861 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOCEBENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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